molecular formula C13H22ClN5 B15115162 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B15115162
M. Wt: 283.80 g/mol
InChI Key: ORYNAOPQDWQHMT-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a pyrazole-based amine hydrochloride salt characterized by two substituted pyrazole rings linked via a methylene bridge. The first pyrazole ring contains ethyl (C₂H₅) and methyl (CH₃) substituents at positions 1 and 3, respectively, while the second pyrazole features an ethyl group at position 1 and a methyl group at position 5. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties .

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4;/h8-9,14H,5-7H2,1-4H3;1H

InChI Key

ORYNAOPQDWQHMT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 3-methylpyrazole with ethyl bromide to form 1-ethyl-3-methylpyrazole. This intermediate is then subjected to further alkylation with 1-ethyl-3-methylpyrazol-4-ylmethyl chloride to yield the desired product. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Substituent Variations

  • Target Compound : Features ethyl and methyl groups on both pyrazole rings. The absence of electronegative substituents (e.g., fluorine) may reduce polarity compared to fluorinated analogs.
  • 1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride (): Contains a fluorine atom and dimethyl groups, increasing electronegativity and steric bulk. Fluorine can enhance metabolic stability and binding affinity in biological systems .
  • Carboxamide Derivatives (): Compounds like 3a–3p replace the amine group with carboxamide moieties, altering hydrogen-bonding capacity and reactivity. Amides are less basic than amines, affecting solubility and interaction with biological targets .

Molecular Weight and Formula

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₂₄ClN₅* ~316.8 Ethyl, methyl
Compound C₁₂H₁₉ClFN₅ 287.8 Fluorine, dimethyl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 Phenyl, carboxamide

*Estimated based on structural analysis; exact data unavailable in provided evidence.

Physicochemical Properties

  • Melting Points : carboxamides exhibit melting points between 123–183°C, influenced by aromatic substituents . The target compound’s hydrochloride salt likely has a higher melting point than its free base.
  • Solubility: Hydrochloride salts generally improve water solubility. The fluorine in ’s compound may slightly reduce solubility compared to the target’s non-fluorinated structure .

Research Findings and Methodologies

Graph-Based Structural Comparison ()

Graph-theoretical methods highlight similarities in pyrazole ring frameworks but differentiate substituent effects. For example, fluorine in introduces distinct electronic properties compared to the target’s alkyl groups .

Lumping Strategies ()

Compounds with shared pyrazole cores may be "lumped" in computational models, simplifying reaction networks. However, substituent variations (e.g., fluorine vs. methyl) necessitate separate classification for accurate property prediction .

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